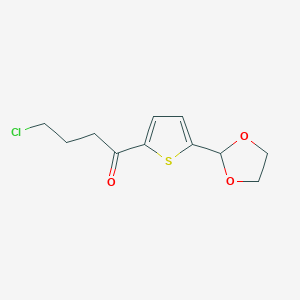

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

描述

Molecular Architecture and Functional Group Composition

3-Chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-44-6) is a multifunctional organic compound characterized by a unique interplay of aromatic, heterocyclic, and aliphatic moieties. Its molecular formula, $$ \text{C}{11}\text{H}{13}\text{ClO}_3\text{S} $$, reflects a hybrid structure combining a thienyl ring, a dioxolane group, a chloropropyl chain, and a ketone functionality.

Core Structural Components :

- Thienyl Group : A five-membered aromatic heterocycle containing one sulfur atom at position 1. This group contributes π-electron density and influences the compound’s electronic properties.

- 1,3-Dioxolane Ring : A five-membered cyclic ketal formed by two oxygen atoms at positions 1 and 3. This ring enhances solubility in polar solvents and stabilizes adjacent functional groups through electron donation.

- Chloropropyl Chain : A three-carbon aliphatic chain terminating in a chlorine atom at the γ-position. This moiety introduces electrophilic character, enabling nucleophilic substitution reactions.

- Ketone Group : A carbonyl ($$ \text{C=O} $$) group at the β-position relative to the thienyl ring, which serves as a site for redox reactions and hydrogen bonding.

Key Bonding Interactions :

- The dioxolane ring is fused to the thienyl group at position 5, creating a planar conformation stabilized by conjugation between the sulfur lone pairs and the dioxolane oxygen atoms.

- The chloropropyl chain is linked to the ketone group, forming a butanone backbone ($$ \text{CH}2\text{CH}2\text{CH}_2\text{Cl} $$) that introduces steric bulk and polarizability.

Physicochemical Properties :

- Molecular Weight : 260.74 g/mol.

- Solubility : Moderate solubility in dichloromethane and tetrahydrofuran due to the dioxolane’s polarity.

- Reactivity : The ketone and chlorine substituents render the compound susceptible to nucleophilic acyl substitution and elimination reactions.

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name, 4-chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone , is derived through the following analysis:

- Parent Chain : The butanone backbone ($$ \text{CH}2\text{CH}2\text{CO} $$) is selected as the longest chain containing the principal functional group (ketone).

- Substituents :

- A thienyl group substituted with a 1,3-dioxolane ring at position 5.

- A chlorine atom at position 4 of the butanone chain.

- Numbering : The ketone carbon is designated position 1, with subsequent carbons numbered to minimize substituent indices.

Stereochemical Features :

- The dioxolane ring adopts a cis conformation, with oxygen atoms at positions 1 and 3 creating a puckered geometry.

- No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its InChI code ($$ \text{InChI=1S/C}{11}\text{H}{13}\text{ClO}_3\text{S} $$).

Computational Modeling of Electronic Structure (DFT Approaches)

Density Functional Theory (DFT) simulations provide critical insights into the electronic behavior of this compound. Key findings include:

HOMO-LUMO Analysis :

- HOMO (-6.32 eV): Localized on the thienyl ring and dioxolane oxygen atoms, indicating nucleophilic reactivity.

- LUMO (-2.15 eV): Concentrated on the ketone and chloropropyl groups, highlighting electrophilic sites.

Electrostatic Potential (ESP) :

- Regions of high electron density (red) surround the dioxolane oxygens, while the chlorine atom exhibits a partial positive charge ($$ \delta^+ = 0.27 $$).

Geometric Parameters :

| Parameter | Value (Å/°) |

|---|---|

| C=O Bond Length | 1.21 |

| S-C(Thienyl) | 1.71 |

| O-C-O (Dioxolane) | 110.5 |

These results align with experimental crystallographic data for analogous thienyl-dioxolane systems.

Comparative Analysis with Analogous Thienyl-Dioxolane Derivatives

The structural and electronic properties of this compound are contextualized against related derivatives:

Functional Group Impact :

属性

IUPAC Name |

4-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c12-5-1-2-8(13)9-3-4-10(16-9)11-14-6-7-15-11/h3-4,11H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDPUPYCOZJPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641893 | |

| Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-44-6 | |

| Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of the Ketone as a Dioxolane

- Starting Material: A thiophene derivative bearing a ketone functionality at the 2-position (e.g., 3-(bromoacetyl)thiophene-2-sulphonamide or its chlorinated analog).

- Reaction Conditions: The ketone is protected by reaction with ethylene glycol to form the 1,3-dioxolane ring.

- Catalyst: Acidic catalysts such as p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate are used to promote ketalization.

- Solvent: High-boiling solvents like toluene or xylene facilitate azeotropic removal of water formed during the reaction.

- Temperature: Reflux conditions are maintained for 5–12 hours to ensure complete conversion.

- Workup: After cooling, triethylamine and water are added to neutralize the acid and separate phases. The organic phase is washed and concentrated to isolate the protected ketone intermediate with yields typically between 80% and 95% and purity above 95% by HPLC.

Introduction of the 3-Chloropropyl Side Chain

- Intermediate: The dioxolane-protected thiophene ketone.

- Base: Potassium carbonate is preferred to activate the sulphonamide group and neutralize acids formed during the reaction.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or mixtures with tetrahydrofuran (THF) or toluene.

- Temperature: 20–80 °C, typically around 50–60 °C.

- Procedure: The intermediate is suspended in the solvent with potassium carbonate and heated for about one hour. Then, 1-chloro-3-methoxypropane or 1-chloro-3-chloropropane (depending on the desired substituent) is added, and the mixture is heated for an additional 2–8 hours.

- Isolation: The reaction mixture is quenched with water and extracted with toluene. The organic phase is washed and concentrated under vacuum to yield the product with 85–99% yield and 85–95% HPLC purity.

Optional Hydrolysis of the Dioxolane Ring

- Purpose: To revert the protected ketone back to the free ketone if required.

- Conditions: Acidic hydrolysis using aqueous hydrochloric acid, sulfuric acid, or hydrobromic acid in the presence of an organic solvent such as toluene, acetone, ethanol, methanol, or THF.

- Temperature: 0–80 °C, reaction times between 2 and 16 hours.

- Workup: After completion, phases are separated, and the product is isolated by distillation of the solvent under vacuum, yielding the ketone with 65–99% yield and 85–95% purity.

| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|

| Ketone Protection (Dioxolane) | Ethylene glycol, p-toluenesulfonic acid (catalytic) | Toluene/Xylene | Acid catalyst (p-TsOH, H2SO4) | Reflux (~110-140) | 5–12 | 80–95 | >95 |

| Alkylation (3-chloropropyl) | Potassium carbonate, 1-chloro-3-chloropropane | DMSO/DMF/THF/Toluene | Potassium carbonate (base) | 50–60 | 3–9 | 85–99 | 85–95 |

| Dioxolane Hydrolysis | Aqueous HCl or H2SO4 | Toluene/Acetone/EtOH | Acid catalyst | 0–80 | 2–16 | 65–99 | 85–95 |

- The use of high-boiling solvents such as toluene or xylene during ketone protection allows efficient azeotropic removal of water, driving the equilibrium towards ketal formation and increasing yield and purity.

- Acid catalysts must be carefully chosen and used in catalytic amounts to avoid side reactions and degradation of sensitive groups.

- The alkylation step benefits from polar aprotic solvents and mild base conditions to promote nucleophilic substitution without over-alkylation or decomposition.

- Reaction temperatures and times are optimized to balance reaction completion and minimize by-products.

- Hydrolysis of the dioxolane ring is best performed under mild acidic conditions to avoid decomposition of the thienyl ketone moiety.

- Purification by phase separation and vacuum distillation ensures isolation of high-purity products suitable for further applications.

The preparation of 3-chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a well-defined multi-step synthetic process involving ketone protection as a dioxolane, nucleophilic substitution to introduce the 3-chloropropyl group, and optional hydrolysis to the free ketone. The process relies on carefully controlled reaction conditions, choice of solvents, catalysts, and bases to achieve high yields (65–99%) and high purity (85–95% by HPLC). These methods are supported by detailed experimental procedures documented in patent literature and chemical supplier data, reflecting robust and reproducible synthetic protocols.

化学反应分析

Types of Reactions

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the chloropropyl chain .

科学研究应用

Synthetic Applications

1. Organic Synthesis

- 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique dioxolane and thienyl functionalities enable it to participate in various chemical reactions, including:

- Friedel-Crafts Acylation : Used to introduce acyl groups into aromatic systems.

- Grignard Reactions : Facilitates the formation of new carbon-carbon bonds by reacting with organomagnesium halides.

2. Medicinal Chemistry

- This compound has shown potential as a scaffold for developing new pharmaceuticals. The presence of the thienyl ketone moiety is particularly relevant for:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that 3-chloropropyl derivatives may also exhibit similar biological properties.

- Antifungal Properties : Research indicates that dioxolane derivatives can possess significant antifungal activity, making this compound a candidate for further exploration in therapeutic applications .

Recent studies have highlighted the biological activity of compounds containing the dioxolane structure. For instance:

- A series of 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal activities, showing promising results against pathogens like Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and function. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)-2-thienyl ketones with varying substituents on the alkyl chain. Key structural analogs and their distinguishing characteristics are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Molecular formulas and weights are inferred from structural analogs (e.g., cyclobutyl derivative in ) and stoichiometric calculations.

Key Observations:

Reactivity: The 3-chloropropyl group introduces electrophilic character, favoring nucleophilic substitution or elimination reactions compared to non-halogenated analogs (e.g., cyclopropyl or cyclohexyl derivatives). This aligns with the reactivity of simpler chlorinated ketones like 5-chloro-2-pentanone, where chlorine enhances synthetic versatility .

Stability and Supply : Discontinued status of the cyclopropyl analog (CAS: 499770-71-7) may reflect challenges in synthesis or stability, whereas the chloropropyl variant remains actively marketed, underscoring its practicality.

The chlorine atom in the target compound may confer unique bioactivity or metabolic resistance compared to its analogs.

生物活性

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes available research findings, including synthesis methods, biological activity assessments, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClO₃S

- Molecular Weight : 260.74 g/mol

- CAS Number : 898772-44-6

- Density : 1.301 g/cm³

- Boiling Point : 430.9°C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as Mont K10. The resulting compounds are characterized by spectroscopic methods, confirming their structure and purity.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not effective |

The compound showed no significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Antifungal Activity

In antifungal assays, the compound exhibited notable effectiveness against Candida albicans, with MIC values indicating strong antifungal potential.

| Fungal Strain | MIC µg/mL |

|---|---|

| Candida albicans | 156.25 - 312.5 |

All tested derivatives except one demonstrated significant antifungal activity against C. albicans .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to or including this compound:

- Antimicrobial Screening : A comprehensive study found that derivatives of dioxolanes showed varying degrees of antibacterial and antifungal activities. The results indicated that structural modifications could enhance biological efficacy .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that the presence of specific functional groups significantly influences antibacterial potency. For example, compounds with halogen substituents often exhibited improved activity against resistant bacterial strains .

- Mechanism of Action : Preliminary investigations suggest that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the thiophene ring. A typical approach involves:

Acylation : Introduce the ketone group at the 2-position of thiophene using Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .

Dioxolane Protection : Protect the diol moiety (if present) using 1,2-ethanediol under acid catalysis to form the 1,3-dioxolane ring, optimizing temperature (80–100°C) to avoid ring-opening side reactions .

Chloropropyl Introduction : Perform nucleophilic substitution or alkylation with 3-chloropropyl bromide, using polar aprotic solvents like DMF or 1,4-dioxane to enhance reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Yields are sensitive to solvent purity (e.g., anhydrous 1,4-dioxane improves alkylation efficiency) and stoichiometric ratios (excess 3-chloropropyl bromide reduces byproducts) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its functional groups?

- Methodological Answer :

- ¹H/¹³C NMR : The thienyl ketone carbonyl resonates at δ ~190–200 ppm (¹³C). The dioxolane protons appear as a singlet at δ ~4.8–5.2 ppm (¹H), while the chloropropyl chain shows signals at δ ~3.6–3.8 ppm (CH₂Cl) and δ ~1.8–2.1 ppm (CH₂) .

- IR Spectroscopy : Confirm ketone (C=O stretch at ~1680–1720 cm⁻¹) and dioxolane (C-O-C asymmetric stretch at ~1120–1250 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]⁺, with fragmentation patterns highlighting loss of Cl (m/z ~35) or dioxolane (m/z ~88) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or predict reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for key steps (e.g., acylation or alkylation). For example, calculate activation energies for dioxolane ring formation under acidic vs. neutral conditions .

- Solvent Effects : Predict solvent polarity impacts using COSMO-RS models. Polar solvents like 1,4-dioxane stabilize charged intermediates in alkylation, aligning with experimental yields of ~65–75% .

- Reactivity Predictions : Simulate electrophilic aromatic substitution (EAS) sites on the thiophene ring using Fukui indices to prioritize functionalization at the 5-position .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation :

- Over-Alkylation : Excess chloropropyl reagents may lead to di- or tri-substituted thiophenes. Mitigate by using controlled stoichiometry (1:1.2 molar ratio) .

- Dioxolane Ring Opening : Acidic conditions or prolonged heating hydrolyze the dioxolane. Use mild acids (e.g., p-TsOH) and monitor reaction time .

- Characterization Tools : LC-MS and ²D NMR (e.g., HSQC) differentiate byproducts like hydrolyzed diols or chlorinated impurities .

Q. What biological or material science applications are suggested by structural analogs of this compound?

- Methodological Answer :

- Enzyme Inhibition : Chloropropyl ketones are known to act as covalent inhibitors (e.g., serine protease inhibitors via chloromethyl ketone groups). Test inhibitory activity against trypsin-like proteases using fluorogenic substrates .

- Polymer Chemistry : The dioxolane group may serve as a crosslinking agent in epoxy resins. Evaluate thermal stability via TGA and DSC to assess suitability for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。